molecular formula C14H16KNO4 B12702824 Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate CAS No. 52786-76-2

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate

Cat. No.: B12702824
CAS No.: 52786-76-2
M. Wt: 301.38 g/mol
InChI Key: JYXAWTDHRHNTNK-HCUGZAAXSA-M
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Description

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate (CAS: 67584-31-0) is a synthetic organic compound with the molecular formula C₁₃H₁₄KNO₄ and a molecular weight of 287.3529 g/mol . It features a phenylacetate backbone substituted with a 3-methoxy-1-methyl-3-oxoprop-1-enylamino group. Key physicochemical properties include a melting point of 207°C, boiling point of 418.7°C, and a vapor pressure of 9.28 × 10⁻⁸ mmHg at 25°C . The compound is water-soluble, making it suitable for pharmaceutical applications .

Properties

CAS No.

52786-76-2

Molecular Formula

C14H16KNO4

Molecular Weight

301.38 g/mol

IUPAC Name

potassium;2-[2-[[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]methyl]phenyl]acetate

InChI

InChI=1S/C14H17NO4.K/c1-10(7-14(18)19-2)15-9-12-6-4-3-5-11(12)8-13(16)17;/h3-7,15H,8-9H2,1-2H3,(H,16,17);/q;+1/p-1/b10-7+;

InChI Key

JYXAWTDHRHNTNK-HCUGZAAXSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/NCC1=CC=CC=C1CC(=O)[O-].[K+]

Canonical SMILES

CC(=CC(=O)OC)NCC1=CC=CC=C1CC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylbenzene, ar-methyl derivative typically involves the alkylation of benzene with benzyl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The process can be represented by the following reaction:

[ \text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of dibenzylbenzene, ar-methyl derivative is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reaction but is optimized for large-scale production with enhanced safety measures and efficient catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

Dibenzylbenzene, ar-methyl derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl benzoate using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as nitronium ion (NO2+) in the presence of sulfuric acid.

Major Products

    Oxidation: Benzyl benzoate.

    Reduction: Benzyl alcohol.

    Substitution: Nitro-dibenzylbenzene derivatives.

Scientific Research Applications

Dibenzylbenzene, ar-methyl derivative finds applications in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which dibenzylbenzene, ar-methyl derivative exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound acts as a modulator of biochemical processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate 67584-31-0 C₁₃H₁₄KNO₄ 287.35 Phenyl group MP: 207°C; BP: 418.7°C; Water-soluble
Potassium (R)-(4-hydroxyphenyl) variant 69416-61-1 C₁₃H₁₄KNO₅ 303.35 4-Hydroxyphenyl group Soluble in water; used in pharmaceuticals
Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate 13291-96-8 C₁₃H₁₃NNaO₄ 290.24 Sodium counterion Higher solubility in polar solvents; Assay: 99%
Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate 57938-86-0 C₁₄H₁₆KNO₅ 317.38 Ethoxy group (vs. methoxy) Purity >97%; Potential enhanced lipophilicity

Key Differences and Implications

Substituent Effects :

  • The 4-hydroxyphenyl variant (CAS: 69416-61-1) exhibits increased polarity due to the hydroxyl group, enhancing water solubility (303.35 g/mol vs. 287.35 g/mol for the parent compound) . This modification is critical for drug bioavailability.
  • Replacing methoxy with ethoxy (CAS: 57938-86-0) increases molecular weight (317.38 g/mol) and likely improves membrane permeability due to higher lipophilicity .

Counterion Influence: The sodium salt (CAS: 13291-96-8) has a lower molecular weight (290.24 g/mol) and higher solubility in polar solvents compared to potassium derivatives, making it preferable for intravenous formulations .

Stereochemistry: The (R)-enantiomer (e.g., CAS: 69416-61-1) is explicitly noted for pharmaceutical use, suggesting enantioselective activity in biological systems .

Biological Activity

Potassium (2-(((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)methyl)phenyl)acetate, also known by its CAS number 67584-31-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC13H14KNO4
Molar Mass287.35 g/mol
CAS Number67584-31-0
EINECS Number266-723-0
Boiling Point418.7 °C
Flash Point207 °C

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in cancer prevention and treatment, as oxidative stress is a known factor in tumorigenesis .
  • Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in cancer progression, including those in the MAPK and NF-kB signaling pathways .

Antitumor Activity

A series of studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutic agents .
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The studies indicated that the compound not only inhibited tumor growth but also enhanced overall survival rates .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties:

  • Mechanism : It has been shown to modulate neuroinflammatory responses and protect neuronal cells against apoptosis induced by neurotoxic agents .
  • Potential Applications : These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a crucial role in disease progression .

Summary of Biological Activities

The following table summarizes the primary biological activities associated with this compound:

Biological ActivityDescription
AntioxidantProtects cells from oxidative damage
CytotoxicityInduces cell death in cancer cells
Enzyme InhibitionInhibits key enzymes involved in cancer progression
NeuroprotectionProtects neuronal cells from toxic damage

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